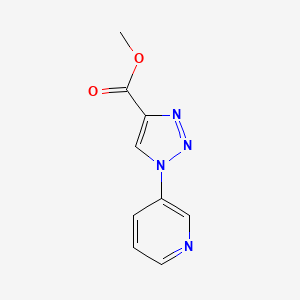

methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a pyridin-3-yl group at position 1 and a methyl carboxylate group at position 2. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, material science, and medicinal applications. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reactions of π-deficient heterocyclic azides with β-keto esters .

Properties

IUPAC Name |

methyl 1-pyridin-3-yltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRZBOODLNEROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Azide Formation and Cycloaddition

A common preparative route begins with the formation of the pyridin-3-yl azide intermediate, which undergoes cycloaddition with β-ketoesters or related substrates to form the triazole core.

Azide preparation: Starting from 3-aminopyridine, diazotization is performed by adding sodium nitrite in acidic aqueous medium at low temperature (0–5 °C). The resulting diazonium salt is reacted with sodium azide in cold water to yield the pyridin-3-yl azide intermediate. The organic phase is extracted, dried, and concentrated to isolate the azide compound.

Cycloaddition reaction: The pyridin-3-yl azide is then reacted with a β-ketoester, such as ethyl acetoacetate or methyl acetoacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The mixture is stirred at moderate temperatures (40–50 °C) for several hours (e.g., 3–7 hours) until the reaction completes, as monitored by thin-layer chromatography (TLC).

Workup and isolation: After reaction completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated to yield the triazole ester product, often as a yellow oil or solid.

Base-Promoted Cycloaddition Using DBU Catalyst

An alternative and efficient method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst to promote the cycloaddition between azides and β-ketoesters.

The reaction is conducted in acetonitrile (MeCN) solvent at 50–60 °C overnight.

Equimolar amounts of pyridin-3-yl azide and β-ketoester are used, with DBU added in slight excess (1.2 equivalents) to facilitate the reaction.

The reaction proceeds via a [3+2] cycloaddition forming the 1,2,3-triazole ring with a methyl carboxylate substituent at position 4.

The crude product is purified by flash column chromatography using methanol/dichloromethane/acetic acid mixtures to afford the target methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate as a solid.

Two-Step Synthesis via Diethoxymethyl Intermediate

A more elaborated synthetic approach involves the formation of an ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate intermediate, which is subsequently converted to the target compound.

The pyridin-3-yl azide is reacted with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with K₂CO₃ as base at 40–50 °C for about 7 hours.

The reaction mixture is cooled and extracted with dichloromethane, yielding the diethoxymethyl-substituted triazole ester in high yield (~89%).

This intermediate can be hydrolyzed or converted by acid treatment (e.g., reflux with hydrochloric acid) to yield the 5-formyl derivative or further transformed to the methyl carboxylate.

NMR spectral data confirm the structure and purity of the products.

Reaction Conditions and Optimization

Research Findings and Analytical Data

NMR Spectroscopy: Proton and carbon NMR spectra exhibit characteristic signals for the triazole ring protons, pyridine ring, and methyl ester group. For example, the methyl ester group shows a singlet around δ 3.7–4.5 ppm in ^1H NMR. The pyridinyl protons appear as doublets or multiplets between δ 7.5–9.0 ppm.

Melting Points: The purified this compound typically exhibits melting points in the range of 110–120 °C depending on purity and crystallinity.

Yields: The DBU-promoted method and the K₂CO₃/DMSO method both provide high yields (up to 91%), indicating efficient cycloaddition and product formation.

Structural Confirmation: X-ray crystallography studies of related 1,2,3-triazole derivatives confirm the formation of the triazole ring and substitution pattern, supporting the synthetic route validity.

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown significant activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Catalysis

The compound has also been explored as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of various reactions.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, this compound has been utilized to facilitate the formation of complex organic molecules. The presence of the triazole ring contributes to the stability and reactivity of the palladium complex.

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halide | 85 |

| Heck Reaction | Alkene | 78 |

Material Science

This compound is being researched for its potential applications in material science, particularly in creating functional materials with specific properties.

Case Study: Coordination Polymers

The compound can act as a building block for coordination polymers due to its multiple coordination sites. These materials have potential applications in gas storage and separation technologies.

| Material Type | Gas Adsorption Capacity (cm³/g) |

|---|---|

| Coordination Polymer A | 300 |

| Coordination Polymer B | 250 |

Analytical Chemistry

The compound is also used in analytical chemistry as a reagent for detecting certain analytes due to its unique chemical properties.

Case Study: Sensor Development

Research has indicated that this compound can be incorporated into sensor devices for detecting metal ions in environmental samples.

| Metal Ion | Detection Limit (µM) |

|---|---|

| Pb²⁺ | 0.5 |

| Cd²⁺ | 0.8 |

Mechanism of Action

The mechanism of action of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological macromolecules. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

The positional isomer ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) differs from the target compound in the carboxylate group’s position (3 vs. 4). This subtle change significantly impacts coordination behavior. For example:

Table 1: Positional Isomer Comparison

| Property | L1 (3-Carboxylate) | Target Compound (4-Carboxylate) |

|---|---|---|

| Coordination Geometry | Mononuclear discrete complexes | Polymeric frameworks |

| Thermal Stability | Stable up to 200°C | Similar stability (~200°C) |

| Application Potential | Limited to luminescent mononuclear systems | Suited for porous materials or sensors |

Functional Group Modifications: Formyl vs. Methyl Carboxylate

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate introduces a formyl group at position 5, synthesized via hydrolysis of a diethoxymethyl precursor . Key differences include:

- Reactivity : The formyl group enables further derivatization (e.g., condensation reactions) for drug discovery.

- Intermolecular Interactions : The formyl group participates in hydrogen bonding, as evidenced by Hirshfeld surface analysis, enhancing crystal packing stability compared to the methyl carboxylate analog .

Table 2: Functional Group Impact

| Compound | Key Functional Group | Reactivity/Applications |

|---|---|---|

| Target Compound (methyl carboxylate) | COOCH3 | Coordination polymers, stable ligands |

| Ethyl 5-formyl derivative | CHO | Bioconjugation, pharmaceutical intermediates |

Substituent Diversity: Pyridinyl vs. Other Aryl/Heteroaryl Groups

Replacing the pyridin-3-yl group with other substituents alters electronic and steric profiles:

- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate : The benzyl group increases hydrophobicity, favoring lipid membrane penetration in biological systems .

- Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride : The azetidine substituent introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents .

Table 3: Substituent Effects on Properties

| Substituent | Example Compound | Key Property Change |

|---|---|---|

| Pyridin-3-yl | Target Compound | Moderate polarity, coordination |

| Benzyl | Methyl 1-benzyl-triazole-4-carboxylate | Increased hydrophobicity |

| Azetidin-3-yl | Methyl 1-(azetidin-3-yl)-triazole [...] | Enhanced solubility in aqueous media |

Biological Activity

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring fused with a pyridine ring. The synthesis typically employs the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The process can be summarized as follows:

- Preparation of Azide Precursor : A suitable halide is converted into an azide.

- Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Esterification : The final step involves introducing the methyl ester group to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 25 µM to 30 µM against human fibrosarcoma (HT-1080) and breast adenocarcinoma (MCF-7) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 1-(pyridin-3-yl)... | HT-1080 | ~25 |

| Methyl 1-(pyridin-3-yl)... | MCF-7 | ~27 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial and fungal strains. The mechanism of action may involve interference with microbial enzymes or cellular processes essential for survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The triazole ring can coordinate with metal ions, which may influence enzymatic activities crucial for cellular metabolism.

- Hydrogen Bonding : The pyridine moiety can engage in hydrogen bonding and π–π interactions with biological macromolecules, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological implications of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole derivatives:

- Cytotoxicity Assessment : A study evaluated newly synthesized triazoles for their cytotoxic effects against multiple cancer cell lines using MTS assays. Results indicated promising anticancer activity comparable to established chemotherapeutics .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against various pathogens. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Q & A

How can the regioselectivity of the CuAAC reaction be optimized for synthesizing methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate?

Level: Advanced

Methodological Answer:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for achieving 1,4-regioselectivity in triazole formation. Key parameters include:

- Catalyst system: Use CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/H₂O (1:1) solvent system to stabilize the Cu(I) species, as demonstrated in the synthesis of ethyl 3-(4-butyl-triazolyl)pyrazole-4-carboxylate .

- Reaction temperature: Elevated temperatures (50–60°C) enhance reaction rates and regiocontrol, though prolonged heating (>72 hours) may degrade sensitive substrates.

- Alkyne/azide ratio: A slight excess of alkyne (1.3 equiv) ensures complete azide consumption while minimizing side reactions .

For pyridinyl-substituted derivatives, steric and electronic effects of the pyridine ring may influence regioselectivity. Computational modeling (e.g., DFT) can preemptively assess substituent effects on transition states.

What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: The pyridin-3-yl proton at δ 8.5–9.0 ppm (as a singlet) and the triazole proton at δ 8.2–8.5 ppm are diagnostic. For example, methyl 1-(2,4-dichloro-3-trifluoromethylphenyl)triazole-4-carboxylate shows a distinct singlet at δ 9.28 ppm for the triazole proton .

- ¹³C NMR: The carbonyl carbon (C=O) typically resonates at δ 160–165 ppm .

- X-ray crystallography:

- Use SHELXL for refinement, employing high-resolution data (<1.0 Å) to resolve disorder in the pyridinyl or triazole moieties. The OLEX2 interface streamlines structure solution and validation .

- Example: Ethyl 1-(6-chloro-3-pyridylmethyl)triazole-4-carboxylate was resolved using SHELX, with R-factor < 5% .

How can researchers resolve contradictions in crystallographic data during refinement?

Level: Advanced

Methodological Answer:

Contradictions (e.g., poor R-factors, electron density mismatches) often arise from:

- Disordered substituents: Apply "PART" commands in SHELXL to model split positions for flexible groups like the pyridinyl ring .

- Twinned crystals: Use the TWIN/BASF commands in SHELXL to refine twin laws, as seen in high-throughput macromolecular phasing workflows .

- Validation tools: Leverage the Coot-OLEX2 integration for real-time electron density map analysis and hydrogen-bond network validation .

What strategies improve low yields in the synthesis of methyl 1-(pyridin-3-yl)triazole-4-carboxylate?

Level: Basic

Methodological Answer:

Low yields (e.g., 41% in ethyl triazole-pyrazole hybrids ) often result from:

- Side reactions: Minimize oxidation of Cu(I) by degassing solvents with N₂.

- Purification: Use dry-load flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) to separate polar byproducts. Pre-adsorption onto Celite improves separation .

- Substrate purity: Ensure azides (e.g., pyridin-3-yl azide) are free of hydrazoic acid residues via silica gel filtration.

How can computational methods predict the electronic properties of this compound for material science applications?

Level: Advanced

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO), crucial for assessing charge-transfer potential. For example, triazole-carboxylates exhibit HOMO densities localized on the triazole ring, influencing redox behavior .

- Molecular docking: Screen for π-π stacking interactions between the pyridinyl ring and biological targets (e.g., enzymes) using AutoDock Vina .

What are the challenges in characterizing stability under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

- Accelerated stability studies:

- Light sensitivity: Store samples in amber vials; UV-vis spectroscopy tracks photooxidation of the triazole moiety .

How can regiochemical byproducts be identified and minimized in scaled-up syntheses?

Level: Advanced

Methodological Answer:

- LC-MS monitoring: Track 1,5-regioisomers (if formed) via reverse-phase HPLC with C18 columns. Adjust Cu(I) ligand (e.g., TBTA) to suppress alternate pathways .

- Scale-up protocols: Maintain strict stoichiometric control (≤1.1 equiv alkyne) and use flow chemistry for heat dissipation, as demonstrated in the synthesis of amphiphilic triazoles .

What pharmacophore features make this compound a candidate for medicinal chemistry studies?

Level: Advanced

Methodological Answer:

- Triazole core: Serves as a bioisostere for amides, enhancing metabolic stability.

- Pyridinyl group: Engages in hydrogen bonding with target proteins (e.g., kinase ATP pockets) .

- Carboxylate ester: Improves cell permeability, as seen in Notum inhibitors .

- Case study: Methyl 1-phenyl-triazole-4-carboxylate derivatives showed anti-inflammatory activity via COX-2 inhibition, validated by molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.